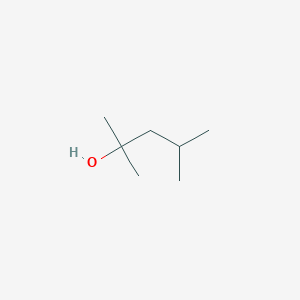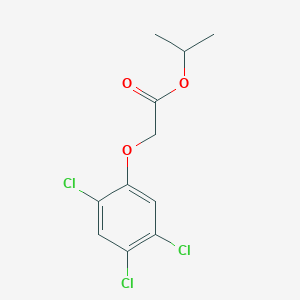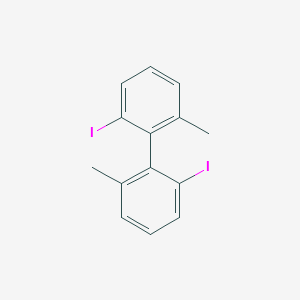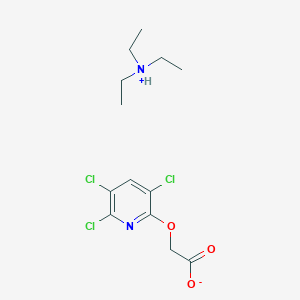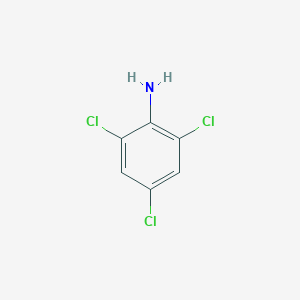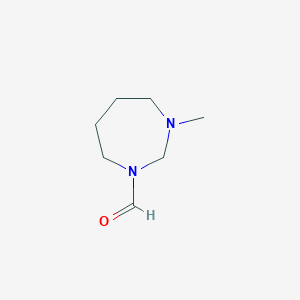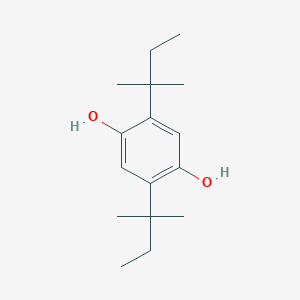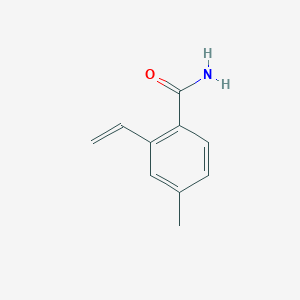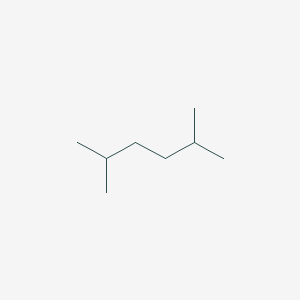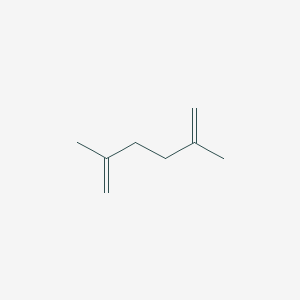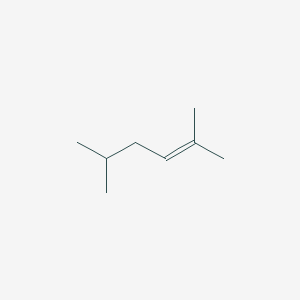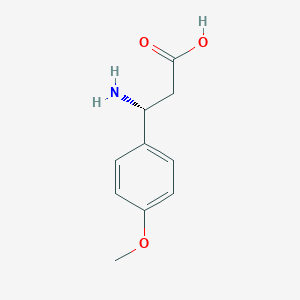![molecular formula C13H18N2 B165636 5-Benzyl-5-azaspiro[2.4]heptan-7-amine CAS No. 129306-07-6](/img/structure/B165636.png)
5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Overview
Description
5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclopropane and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine typically involves the enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates . This method provides a key intermediate for the enantioselective synthesis of the compound. The reaction conditions often include the use of specific catalysts and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar enantioselective hydrogenation techniques. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
- 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
- 7-(S)-amino-5-[1®-phenylethyl]-5-azaspiro[2.4]heptane
- (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Comparison: Compared to these similar compounds, 5-Benzyl-5-azaspiro[2.4]heptan-7-amine stands out due to its unique spirocyclic structure and the presence of an amino group, which enhances its reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-benzyl-5-azaspiro[2.4]heptan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEGEJNTABPWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
